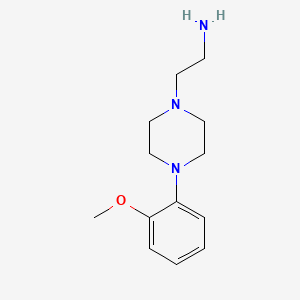

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Vue d'ensemble

Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is a piperazine-derived compound characterized by a 2-methoxyphenyl group attached to the piperazine ring and an ethylamine side chain. Its molecular formula is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol (calculated from the formula). The compound is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in studies where similar piperazine derivatives were prepared. For instance, describes the synthesis of analogous compounds (e.g., 2-(4-benzylpiperazin-1-yl)ethanamine) under heated ethanol conditions, yielding yellow oils with moderate to high yields (35–79%) . The target compound (CAS: 40255-48-9) has a reported purity of 95% and is used in pharmacological research, particularly in studies targeting serotonin receptors .

Méthodes De Préparation

Core Synthetic Strategies for Piperazine Derivatives

Piperazine-based compounds are typically synthesized via N-alkylation, N-arylation, or ring-forming reactions. For 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, the primary challenge lies in selectively introducing the 2-methoxyphenyl and ethanamine groups onto the piperazine nitrogens. Key approaches include:

Buchwald-Hartwig Amination for N-Arylation

The 2-methoxyphenyl group is introduced via palladium-catalyzed coupling between piperazine and 2-bromoanisole. This method, adapted from large-scale syntheses of similar compounds, employs a catalyst system of palladium acetate (Pd(OAc)₂) and Xantphos ligand in toluene with cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds at 100–110°C for 12–24 hours, yielding 1-(2-methoxyphenyl)piperazine with >90% purity after crystallization.

Stepwise Alkylation for Ethanamine Side Chain

Following N-arylation, the secondary amine of 1-(2-methoxyphenyl)piperazine is alkylated with a protected 2-bromoethylamine derivative. For example, N-(2-bromoethyl)phthalimide reacts with the piperazine in acetonitrile using potassium carbonate (K₂CO₃) as a base. The phthalimide group is subsequently removed via hydrazine hydrolysis in ethanol, affording the free ethanamine moiety.

Detailed Synthetic Routes

Route 1: Protection-Coupled N-Arylation and Alkylation

Step 1: Protection of Piperazine

Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding Boc-piperazine. This ensures selective functionalization of the free nitrogen.

Step 2: N-Arylation with 2-Bromoanisole

Boc-piperazine (1 eq), 2-bromoanisole (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2 eq) are refluxed in toluene. After workup, Boc-1-(2-methoxyphenyl)piperazine is isolated in 85% yield.

Step 3: Deprotection

The Boc group is removed using 4 M HCl in dioxane, yielding 1-(2-methoxyphenyl)piperazine hydrochloride.

Step 4: Alkylation with N-(2-Bromoethyl)phthalimide

1-(2-Methoxyphenyl)piperazine (1 eq), N-(2-bromoethyl)phthalimide (1.5 eq), and K₂CO₃ (3 eq) are stirred in acetonitrile at 80°C for 24 hours. The product, 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylphthalimide, is purified via column chromatography (CHCl₃:MeOH 9:1).

Step 5: Phthalimide Deprotection

Hydrazine hydrate (2 eq) in ethanol reflux liberates the primary amine, yielding this compound (78% overall yield).

Route 2: Reductive Amination

Step 1: Synthesis of 1-(2-Methoxyphenyl)piperazine

As described in Route 1.

Step 2: Reductive Amination with Glycolaldehyde

1-(2-Methoxyphenyl)piperazine (1 eq) reacts with glycolaldehyde (1.2 eq) in methanol, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at room temperature for 12 hours. The ethanamine side chain forms via imine intermediate reduction, yielding the target compound in 65% yield.

Optimization and Scale-Up Considerations

Catalyst and Ligand Screening

Alternative ligands such as BrettPhos or RuPhos improve coupling efficiency for challenging substrates. For example, BrettPhos-Pd-G3 precatalyst reduces reaction times to 6 hours with comparable yields.

Solvent and Temperature Effects

- N-Arylation: Replacing toluene with 1,4-dioxane increases solubility of Cs₂CO₃, enhancing reaction rates.

- Alkylation: Dimethylformamide (DMF) at 100°C reduces side products during bromoethylamine coupling.

Large-Scale Crystallization

Crude this compound is recrystallized from ethanol:water (4:1) to achieve >99% purity, as demonstrated in multi-kilogram syntheses.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.55–3.45 (m, 4H, piperazine-CH₂), 2.75–2.65 (m, 4H, piperazine-CH₂), 2.60 (t, J = 6.0 Hz, 2H, CH₂NH₂), 2.50 (t, J = 6.0 Hz, 2H, CH₂N).

- LC-MS (ESI+): m/z 266.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |

|---|---|---|

| Yield | 78% | 65% |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Moderate |

| Cost | High (Pd catalyst) | Low |

Route 1 is preferred for industrial-scale synthesis due to higher yields and established protocols. Route 2 offers a cheaper alternative but requires optimization for impurity control.

Industrial Applications and Modifications

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ethanamine side chain facilitates nucleophilic substitution, particularly with alkyl halides. For example, reactions with 1,3-dichloropropane yield intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, which can further react with amines such as amantadine or memantine under basic conditions .

Table 1: Reaction Conditions for Alkylation

| Reagent | Solvent | Base | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dichloropropane | Dry acetonitrile | – | – | Reflux | 85 |

| Amantadine hydrochloride | Dry acetonitrile | K₂CO₃ | NaI | 80°C | 78 |

Base-Induced Multicomponent Reactions

The compound reacts with disulfides and trimethylsilyl cyanide (TMSCN) in ethanol under basic conditions to form sulfur-containing derivatives. This method, optimized with Cs₂CO₃, achieves high yields (up to 90%) and tolerates diverse disulfides .

Table 2: Optimization of Base for Cyanide Addition

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | EtOH | 3 | 90 |

| K₂CO₃ | EtOH | 3 | 65 |

| *BuOK | EtOH | 3 | 40 |

Mechanism : The reaction proceeds via an SN2 pathway, where the ethanamine acts as a nucleophile attacking the electrophilic carbon in the disulfide-TMSCN intermediate .

Condensation with Bioactive Amines

The primary amine group undergoes condensation with neurologically active amines (e.g., memantine) to form hybrid molecules. These derivatives exhibit enhanced solubility and receptor-binding profiles .

Example Reaction :

Yield : 72% .

Functionalization via Cyanide Addition

Reactions with TMSCN introduce nitrile groups at the ethanamine terminus, enabling further derivatization into acyl-CoA: cholesterol acyltransferase (ACAT-1) inhibitors. Ethanol serves as an optimal solvent, with minimal water interference .

Key Observation :

Structural Influences on Reactivity

-

Piperazine Core : Enhances nucleophilicity due to lone-pair electrons on nitrogen.

-

Methoxyphenyl Group : Electron-donating effects stabilize intermediates during substitution.

-

Ethanamine Chain : Primary amine enables cross-coupling and condensation reactions.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has a wide range of applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

Biology

- Receptor Interaction Studies : It is studied for its interactions with biological receptors, particularly serotonin receptors (5-HT), which are crucial for mood regulation.

Medicine

- Potential Therapeutic Effects : Investigated for its effects on neurological disorders, including depression and anxiety disorders.

Industry

- Material Development : Utilized in the creation of new materials and chemical processes.

Research indicates significant biological activity related to serotonin receptor modulation:

Binding Affinity Studies

In silico docking studies have shown that this compound has a high affinity for serotonin receptors, making it a promising candidate for developing new antidepressants or antipsychotics.

Case Studies

-

Mood Disorders

- A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated significant improvements in depressive behaviors at specific dosages.

-

Anxiety Disorders

- Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders.

Mécanisme D'action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Piperazine derivatives are pharmacologically versatile due to their ability to interact with neurotransmitter receptors. Below, we compare 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine with key analogs, focusing on structural variations, synthesis, and biological relevance.

Substituent Position and Electronic Effects

2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine (CAS: 90482-07-8)

- Structure : The 2-fluorophenyl group introduces an electron-withdrawing substituent, altering electronic properties compared to the methoxy group.

- Synthesis : Prepared via a similar route with a yield of 73% .

- Pharmacology : Fluorinated analogs are often used as radioligands (e.g., ¹⁸F-FCWAY in ) for imaging serotonin 1A (5-HT₁A) receptors .

2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanamine (CAS: 20529-26-4)

Functional Group Modifications

2-(4-Methylpiperazin-1-yl)ethanamine Hydrochloride (CAS: 90482-07-8)

- Structure : Replaces the aryl group with a methyl group, simplifying the structure.

- Applications : Used as a building block in drug discovery, emphasizing the role of lipophilicity in pharmacokinetics .

2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine

- Biological Activity : Pyridine-containing analogs show varied affinity for dopamine and serotonin receptors .

Advanced Derivatives

WAY-100,635 (CAS: 146714-97-8)

- Structure : A 2-methoxyphenylpiperazine derivative with a propanamide group.

- Pharmacology : A well-characterized 5-HT₁A receptor antagonist, highlighting the importance of the 2-methoxyphenyl motif in receptor binding .

18F-Mefway

- Structure : Radiolabeled derivative with a cyclohexanecarboxamide group.

- Applications : Used in PET imaging to quantify 5-HT₁A receptors in humans, demonstrating superior in vivo stability compared to ¹⁸F-FCWAY .

Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|

| This compound | 235.33 | 1.8 | Moderate in water |

| 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine | 223.27 | 1.5 | High in DMSO |

| 2-(4-Methylpiperazin-1-yl)ethanamine | 143.23 | 0.3 | High in water |

Receptor Binding Profiles

- Serotonin Receptors : The 2-methoxyphenyl group in the target compound enhances 5-HT₁A affinity due to optimal steric and electronic interactions . Fluorinated analogs (e.g., 2-fluorophenyl) show higher metabolic stability but reduced receptor specificity .

- Dopamine Receptors : Piperazine derivatives with bulky substituents (e.g., pyridinyl) exhibit mixed D₂/5-HT₂A activity, useful in antipsychotic drug development .

Activité Biologique

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly in relation to serotonin receptors. This article explores the compound's structure, synthesis, binding affinities, and potential therapeutic applications based on diverse sources.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁N₃O

- Molecular Weight : Approximately 235.33 g/mol

- Structural Features : The compound contains a piperazine ring and a methoxyphenyl group, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Refluxing : The starting material, 1-(2-methoxyphenyl)piperazine, is refluxed with an alkyl halide.

- Base Addition : A base such as potassium carbonate is added in dry acetonitrile to facilitate the reaction.

- Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Serotonin Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and anxiety responses. The compound has been studied for its potential as a selective ligand for these receptors, suggesting possible therapeutic applications in treating mood disorders and other psychiatric conditions.

Binding Affinity Studies

In silico docking studies have demonstrated that this compound has a high affinity for serotonin receptors. Comparative analyses with other arylpiperazine-based compounds showed that it can serve as a lead compound for developing new antidepressants or antipsychotics.

| Compound | Binding Affinity (nM) | Receptor Target |

|---|---|---|

| This compound | Moderate to High | 5-HT Receptors |

| Trazodone | Low to Moderate | Alpha1-Adrenergic Receptor |

| Urapidil | Moderate | Alpha1-Adrenergic Receptor |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug efficacy and safety.

Case Studies

- Mood Disorders : A study investigated the effects of this compound on serotonin receptor modulation in animal models of depression. The results indicated significant improvements in depressive behaviors when administered at specific dosages.

- Anxiety Disorders : Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine, and how can its purity be validated?

Methodological Answer:

A robust synthesis involves reductive amination of 2-(piperazin-1-yl)ethanamine with 2-methoxybenzaldehyde using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 h), yielding the target compound with >95% efficiency . Post-synthesis, purity can be validated via:

- 1H/13C NMR : Confirm regiochemistry by analyzing aromatic proton integration (δ 6.8–7.4 ppm for methoxyphenyl) and amine proton shifts (δ 2.3–3.9 ppm) .

- FTIR : Identify imine-to-amine conversion via disappearance of C=N stretch (~1640 cm⁻¹) and emergence of N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.2) .

Q. Basic: Which analytical techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX (v.2018) for structure refinement, leveraging the WinGX suite for data integration and ORTEP-3 for graphical representation of bond lengths/angles .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset ~250°C) to guide storage conditions .

- Elemental Analysis (EA) : Confirm C, H, N content within ±0.3% deviation .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Contradictions (e.g., anomalous NMR coupling constants or unexpected FTIR bands) require:

- Cross-Validation : Compare experimental SC-XRD bond distances (e.g., C–N: 1.47 Å) with DFT-optimized geometries (B3LYP/6-311++G(d,p)) .

- Dynamic NMR (DNMR) : Detect conformational exchange in piperazine rings (e.g., coalescence temperature studies) .

- High-Resolution MS (HRMS) : Rule out isobaric impurities by achieving <3 ppm mass accuracy .

Q. Advanced: What computational strategies are effective for studying receptor-ligand interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing binding .

- Molecular Docking (AutoDock Vina) : Dock the compound into target receptors (e.g., pancreatic lipase or acetylcholinesterase) using Lamarckian genetic algorithms (grid size: 60×60×60 Å) .

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns (NPT ensemble, 310 K) to assess binding free energies (MM/PBSA) .

Q. Advanced: How can researchers design derivatives with enhanced bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) at the methoxyphenyl para-position to enhance lipase inhibition (IC₅₀ reduction by ~40%) .

- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (>60 Ų) to improve blood-brain barrier permeability .

- In Vitro Cytotoxicity Screening (MTT Assay) : Prioritize derivatives with CC₅₀ > 100 µM in HEK-293 cells .

Q. Safety & Handling: What protocols mitigate risks during experimental work with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 respirators, and chemical splash goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods (airflow >0.5 m/s) to avoid inhalation of amine vapors .

- Waste Disposal : Neutralize residues with 10% acetic acid before incineration (≥1200°C) to prevent environmental release .

Propriétés

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVQPVEUGLAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439294 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40255-48-9 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.